

Application Notes and Protocols for Measuring AMY-101 Activity using ELISA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

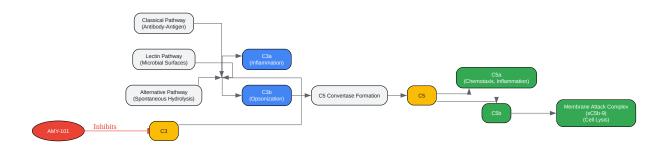
AMY-101 is a potent and selective third-generation compstatin analog, a cyclic peptide that acts as a C3 complement inhibitor.[1][2] By binding to the central complement component C3, **AMY-101** prevents its cleavage into the pro-inflammatory and opsonizing fragments C3a and C3b.[1][3] This inhibition effectively blocks all three pathways of complement activation (classical, alternative, and lectin), thus preventing the downstream generation of anaphylatoxins like C5a and the formation of the lytic membrane attack complex (MAC), also known as soluble C5b-9 (sC5b-9).[3] Given its central role in modulating the complement cascade, accurate measurement of **AMY-101** activity is crucial for preclinical and clinical development.

These application notes provide a detailed protocol for assessing the functional activity of **AMY-101** by quantifying the inhibition of the terminal complement complex (sC5b-9) formation in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method provides a robust and quantitative readout of **AMY-101**'s inhibitory effect on the complement cascade.

Complement Signaling Pathway and AMY-101 Inhibition



The complement system is a critical component of innate immunity. Its activation cascade, initiated by the classical, lectin, or alternative pathways, converges at the cleavage of C3. **AMY-101**'s mechanism of action is to bind to C3 and inhibit this central step.



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Complement cascade and the inhibitory action of AMY-101.

Experimental Protocol: sC5b-9 Sandwich ELISA

This protocol outlines the steps to measure the inhibitory activity of **AMY-101** on the formation of the soluble terminal complement complex (sC5b-9). The principle of this assay is a sandwich ELISA, where the amount of sC5b-9 generated in serum is quantified.

Materials and Reagents

- 96-well microplate coated with a monoclonal antibody specific for a neoantigen on the C9 component of the sC5b-9 complex.
- Human serum (normal, pooled)
- AMY-101 (or other test inhibitor)
- Positive Control (e.g., heat-aggregated IgG or Zymosan to activate complement)



- Negative Control (serum with a known C3 deficiency or heat-inactivated serum)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Assay Diluent (e.g., PBS with 1% BSA)
- Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-sC5b-9 antibody
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

ELISA experimental workflow for assessing AMY-101 activity.

Step-by-Step Protocol

- · Preparation of Reagents and Samples:
 - Prepare all buffers and allow them to reach room temperature.
 - Prepare serial dilutions of AMY-101 in Assay Diluent to the desired concentrations.
 - Prepare positive and negative controls.
- Complement Activation and Inhibition:
 - In a separate microplate or tubes, pre-incubate 50 μL of human serum with 50 μL of the various dilutions of AMY-101 or controls for 30 minutes at 37°C.
 - Initiate complement activation by adding a known activator (e.g., heat-aggregated IgG for the classical pathway or Zymosan for the alternative pathway).
- ELISA Procedure:
 - Add 100 μL of the serum/inhibitor/activator mixtures to the wells of the sC5b-9 pre-coated microplate.



- Incubate for 60 minutes at 37°C.
- \circ Wash the wells three times with 300 µL of Wash Buffer per well.
- Add 100 μL of HRP-conjugated anti-sC5b-9 detection antibody to each well.
- Incubate for 30 minutes at room temperature.
- Wash the wells five times with 300 μL of Wash Buffer per well.
- Add 100 µL of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding 100 μL of Stop Solution to each well.
- Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- The percentage of inhibition of sC5b-9 formation by AMY-101 can be calculated using the following formula:
 - % Inhibition = $[1 (OD \text{ of sample } / OD \text{ of positive control})] \times 100$
- Plot the percentage of inhibition against the concentration of **AMY-101** to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

The quantitative data generated from this ELISA can be summarized in a table for easy comparison of the inhibitory effects of different concentrations of **AMY-101**.



AMY-101 Conc. (nM)	Absorbance (450 nm) (Mean ± SD)	% Inhibition of sC5b-9 Formation
0 (Positive Control)	1.85 ± 0.08	0%
1	1.52 ± 0.06	17.8%
10	0.98 ± 0.05	47.0%
50	0.45 ± 0.03	75.7%
100	0.15 ± 0.02	91.9%
500	0.05 ± 0.01	97.3%
Negative Control	0.04 ± 0.01	97.8%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This document provides a comprehensive guide for researchers to measure the activity of the C3 complement inhibitor, **AMY-101**, using a robust and reliable sC5b-9 ELISA protocol. The provided methodologies and visualizations are intended to facilitate the accurate assessment of **AMY-101**'s inhibitory potential, which is a critical step in its development as a therapeutic agent for complement-mediated diseases.

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